
5-Butyl-2-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 5-Butil-2-cloropiridina es un compuesto orgánico que pertenece a la familia de la piridina. Las piridinas son compuestos aromáticos heterocíclicos que se caracterizan por un anillo de seis miembros que contiene un átomo de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la 5-Butil-2-cloropiridina generalmente implica la cloración de la 5-butilpiridina. Un método común es la reacción de la 5-butilpiridina con un agente clorante como el pentacloruro de fósforo (PCl5) o el cloruro de tionilo (SOCl2) en condiciones controladas. La reacción se lleva a cabo generalmente en un disolvente inerte como el diclorometano a una temperatura que oscila entre 0 y 50 °C.
Métodos de producción industrial: La producción industrial de 5-Butil-2-cloropiridina puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de sistemas automatizados para el control preciso de los parámetros de reacción, como la temperatura, la presión y la concentración de los reactivos, es común en la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones: La 5-Butil-2-cloropiridina experimenta diversas reacciones químicas, entre ellas:
Sustitución nucleófila: El átomo de cloro en la posición 2 puede ser reemplazado por nucleófilos como aminas, tioles o alcóxidos.
Oxidación: El grupo butilo puede ser oxidado para formar alcoholes, aldehídos o ácidos carboxílicos correspondientes.
Reducción: El anillo de piridina puede ser reducido para formar derivados de piperidina.
Reactivos y condiciones comunes:
Sustitución nucleófila: Reactivos como la amida de sodio (NaNH2) o el terc-butóxido de potasio (KOtBu) en disolventes apróticos polares como el dimetilsulfóxido (DMSO) o el tetrahidrofurano (THF).
Oxidación: Agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en medios ácidos o básicos.
Reducción: Agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el gas hidrógeno (H2) en presencia de un catalizador como el paladio sobre carbón (Pd/C).
Productos principales:
Sustitución nucleófila: Formación de piridinas sustituidas con diversos grupos funcionales.
Oxidación: Formación de derivados de alcohol butilo, butiraldehído o ácido butírico.
Reducción: Formación de derivados de piperidina.
4. Aplicaciones en la investigación científica
La 5-Butil-2-cloropiridina tiene diversas aplicaciones en la investigación científica, entre ellas:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas, incluidos productos farmacéuticos y agroquímicos.
Biología: Se ha estudiado su posible actividad biológica, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: Se ha investigado su posible uso en el desarrollo de fármacos, especialmente como bloque de construcción para principios activos farmacéuticos (API).
Industria: Se utiliza en la producción de productos químicos especiales, colorantes y polímeros.
Aplicaciones Científicas De Investigación
5-Butyl-2-chloropyridine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
El mecanismo de acción de la 5-Butil-2-cloropiridina depende de su aplicación específica. En los sistemas biológicos, puede interactuar con dianas moleculares como las enzimas o los receptores, lo que lleva a la inhibición o activación de vías específicas. La presencia del átomo de cloro y el grupo butilo puede influir en su afinidad de unión y selectividad hacia estas dianas.
Compuestos similares:
2-Cloropiridina: Carece del grupo butilo, lo que la hace menos hidrofóbica y potencialmente menos activa en algunas aplicaciones.
5-Butilpiridina: Carece del átomo de cloro, lo que puede reducir su reactividad en reacciones de sustitución nucleófila.
2,5-Dicloropiridina: Contiene un átomo de cloro adicional, lo que puede alterar significativamente sus propiedades químicas y su reactividad.
Unicidad: La combinación única de la 5-Butil-2-cloropiridina de un grupo butilo y un átomo de cloro proporciona un equilibrio de hidrofobicidad y reactividad, lo que la convierte en un compuesto versátil para diversas transformaciones químicas y aplicaciones.
Comparación Con Compuestos Similares
2-Chloropyridine: Lacks the butyl group, making it less hydrophobic and potentially less active in certain applications.
5-Butylpyridine: Lacks the chlorine atom, which may reduce its reactivity in nucleophilic substitution reactions.
2,5-Dichloropyridine: Contains an additional chlorine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness: 5-Butyl-2-chloropyridine’s unique combination of a butyl group and a chlorine atom provides a balance of hydrophobicity and reactivity, making it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
136117-94-7 |
|---|---|
Fórmula molecular |
C9H12ClN |
Peso molecular |
169.65 g/mol |
Nombre IUPAC |
5-butyl-2-chloropyridine |
InChI |
InChI=1S/C9H12ClN/c1-2-3-4-8-5-6-9(10)11-7-8/h5-7H,2-4H2,1H3 |
Clave InChI |
ZPVFNAZBRHSDFO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CN=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B11915754.png)
![[1,3]Dioxolo[4,5-g]quinazoline](/img/structure/B11915762.png)
![2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B11915769.png)

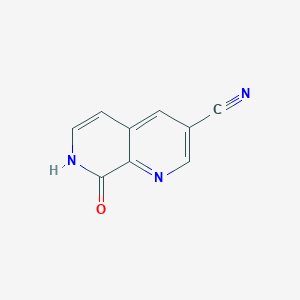
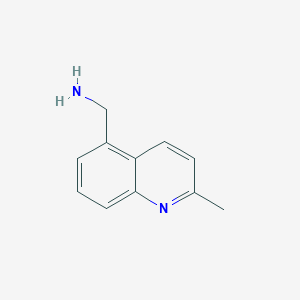
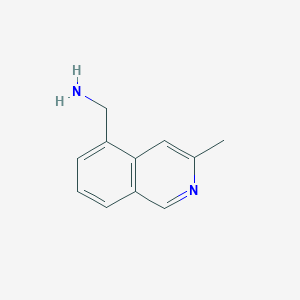

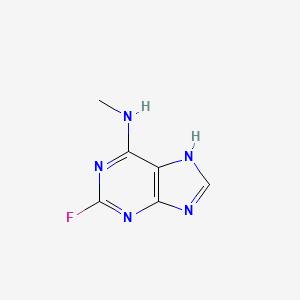
![Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B11915820.png)
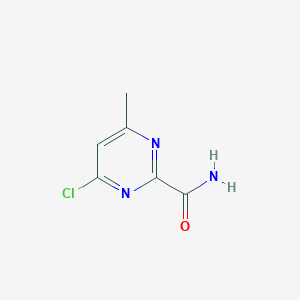
![6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline](/img/structure/B11915824.png)
![7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline](/img/structure/B11915840.png)

